molecular formula C16H17N3O B12162950 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide

Cat. No.: B12162950
M. Wt: 267.33 g/mol
InChI Key: LXSUVJCNUTYHET-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an indole and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates. The indole can be synthesized through Fischer indole synthesis, while the pyrrole can be prepared via Paal-Knorr synthesis. These intermediates are then coupled using amide bond formation reactions, often employing reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Reaction Type Reagents/Conditions Position Modified Product Source
HalogenationSOCl₂, PCl₅, or NCS in DCM, 0–25°CC4/C6 of indole4- or 6-halo derivatives
NitrationHNO₃/H₂SO₄, 0°CC3 or C7Nitroindole derivatives
Vilsmeier–Haack FormylationPOCl₃/DMF, refluxC33-formylindole

Key Findings :

  • Halogenation at C4/C6 is favored over C3 when C5 is substituted with an electron-withdrawing group (e.g., carboxamide) .

  • Vilsmeier formylation under anhydrous conditions selectively targets C3 .

Oxidation Reactions

The indole and pyrrole moieties are prone to oxidation under specific conditions.

Reaction Type Reagents/Conditions Site of Oxidation Product Source
Indole Ring OxidationMnO₂ in DCM, 25°CC2–C3 bondIndolin-2-one derivatives
Pyrrole Ring OxidationmCPBA, CHCl₃, 0°CPyrrole C4–C5 bondPyrrolin-2-one

Key Findings :

  • MnO₂ selectively oxidizes the indole C2–C3 bond to yield indolin-2-one without affecting the carboxamide group .

  • Meta-chloroperbenzoic acid (mCPBA) oxidizes pyrrole rings to lactams under mild conditions .

Reduction Reactions

The carboxamide group and aromatic systems can undergo reduction.

Reaction Type Reagents/Conditions Site of Reduction Product Source
Carboxamide ReductionLiAlH₄, THF, refluxCarboxamide → Amine5-(aminomethyl)indole
Indole Ring HydrogenationH₂, Pd/C, EtOH, 50°CIndole → IndolineTetrahydroindole

Key Findings :

  • LiAlH₄ reduces the carboxamide to a primary amine while preserving the pyrrole substituent .

  • Catalytic hydrogenation saturates the indole ring but leaves the pyrrole intact .

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitution under acidic or basic conditions.

Reaction Type Reagents/Conditions Nucleophile Product Source
Amide Hydrolysis6M HCl, refluxWater5-carboxyindole
AminolysisNH₃, MeOH, 60°CAmmonia5-urea derivative

Key Findings :

  • Hydrolysis of the carboxamide under acidic conditions yields the corresponding carboxylic acid .

  • Ammonia displaces the pyrrole-methylamine group, forming a urea linkage .

Pyrrole-Specific Reactions

The 1-methylpyrrole substituent undergoes characteristic reactions.

Reaction Type Reagents/Conditions Modification Product Source
Electrophilic AlkylationMeI, K₂CO₃, DMF, 25°CN-methylationQuaternary ammonium salt
CycloadditionDMAD, CuI, DCE, 80°C[2+2] CycloadditionFused pyrrolodiazepine

Key Findings :

  • Methylation of the pyrrole nitrogen enhances solubility but reduces biological activity .

  • Cycloaddition with dimethyl acetylenedicarboxylate (DMAD) forms complex polycyclic structures .

Scientific Research Applications

Biological Activities

The biological activities of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide have been investigated in several studies, revealing its potential as an antibacterial and anticancer agent:

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential use as a lead compound for developing new antibiotics .

Anticancer Activity

Research has also shown that derivatives of this compound possess antiproliferative effects against multiple cancer cell lines. For example, compounds derived from indole structures have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antibacterial Efficacy : A study assessed the antibacterial efficacy of various indole derivatives, including this compound. The results indicated that these compounds had zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This suggests potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties.

Biological Activity

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide, also known by its CAS number 1401566-15-1, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇N₃O
  • Molecular Weight : 267.33 g/mol
  • Structure : The compound features an indole core, a pyrrole ring, and a carboxamide functional group, contributing to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to indoles. For instance, derivatives of indole have shown efficacy against various viral infections by inhibiting replication processes. Although specific data on this compound is limited, it can be inferred that its structural analogs may exhibit similar properties.

CompoundActivityReference
1-methyl-N-(pyrrolidinyl)-indole derivativesInhibition of hepatitis C virus
Various indole derivativesAntiviral effects against RSV and HCV

Cytotoxicity and Antitumor Activity

Indoles are known for their cytotoxic properties against cancer cell lines. Preliminary evaluations suggest that compounds with similar structures can induce apoptosis in tumor cells. Research indicates that certain indole derivatives exhibit IC₅₀ values in the micromolar range, showcasing their potential as anticancer agents.

Cell LineIC₅₀ (μM)Reference
A549 (lung cancer)<10 μM
HeLa (cervical cancer)<15 μM

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes crucial for viral replication.
  • Induction of Apoptosis : Many indole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Indoles can influence various signaling pathways involved in inflammation and cell proliferation.

Study 1: Antiviral Effects

A study conducted on indole derivatives demonstrated significant antiviral activity against the hepatitis C virus (HCV). The most potent compounds showed EC₅₀ values ranging from 5–28 μM, indicating a promising therapeutic application for viral infections .

Study 2: Cytotoxicity Assessment

In vitro studies on various cancer cell lines revealed that certain indole derivatives exhibited selective cytotoxicity. For example, one compound displayed an IC₅₀ value of 9.19 μM against HCV with a high selectivity index, suggesting its potential as a targeted therapy for viral infections and cancer .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

  • Structural Features :

  • A 1-methylindole core with a carboxamide group at position 5.
  • The amide nitrogen is substituted with a (1-methyl-1H-pyrrol-2-yl)methyl group, introducing a heterocyclic motif.
    • Experimental Confirmation :
  • X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation to resolve bond lengths, angles, and stereochemistry.
  • NMR spectroscopy (e.g., 1^1H, 13^13C) to verify substituent positions and purity. For example, 1^1H NMR signals for methyl groups (δ ~2.2–3.8 ppm) and aromatic protons (δ ~6.5–8.6 ppm) align with similar indole derivatives .
  • LCMS/HPLC for molecular weight confirmation and purity assessment (>95%) .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Key Steps :

Indole Core Functionalization : Introduce the methyl group at position 1 via alkylation (e.g., methyl iodide under basic conditions) .

Carboxamide Formation : Use coupling reagents like EDCI/HOBt or SOCl₂-mediated activation of the carboxylic acid (e.g., indole-5-carboxylic acid) followed by reaction with (1-methyl-1H-pyrrol-2-yl)methylamine .

Purification : Column chromatography (e.g., SiO₂, DCM/EtOAc gradients) or recrystallization from DMF/acetic acid mixtures .

  • Example Protocol :

  • Reflux indole-5-carboxylic acid with SOCl₂ in ethanol to form the ethyl ester, then react with the amine in the presence of sodium acetate . Yield optimization (~80–95%) requires stoichiometric control and inert atmospheres.

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity in disease models?

  • Target Identification :

  • Prioritize targets based on structural analogs (e.g., VEGFR-2 inhibitors like acrizanib, which share indole-carboxamide motifs) .
    • In Vivo Models :
  • Choroidal Neovascularization (CNV) : Use laser-induced CNV in rodents to assess anti-angiogenic activity. Topical administration protocols (e.g., ocular drops) require PK/PD profiling to confirm target engagement .
  • Dose Optimization : Monitor systemic exposure via LC-MS/MS to ensure localized efficacy and minimize off-target effects .
    • Mechanistic Studies :
  • Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., VEGFR-2) using fluorescence polarization or radiometric assays.

Q. What strategies resolve contradictory data in crystallographic refinement or bioassay results?

  • Crystallographic Conflicts :

  • Use SHELXL ’s restraints for disordered regions (e.g., flexible pyrrol-methyl groups) .
  • Validate hydrogen bonding networks with ORTEP-3 diagrams and electron density maps (e.g., Fo-Fc difference maps) .
    • Bioassay Discrepancies :
  • Replicate assays under standardized conditions (e.g., cell passage number, serum batches).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based inhibition).

Q. What analytical techniques validate purity and stability under various storage conditions?

  • Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) and UV detection at 254 nm .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out degradants .
    • Stability Studies :
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor degradation via peak area reduction in HPLC .
  • Storage Recommendations : Lyophilized form at -20°C under argon, based on analogs with hydrolytically sensitive amide bonds .

Q. Methodological Considerations Table

Aspect Techniques/Tools Key References
Structural ElucidationX-ray (SHELXL, ORTEP-3), NMR, LCMS
Synthesis OptimizationEDCI/HOBt coupling, SOCl₂ activation
Biological EvaluationRodent CNV models, kinase inhibition assays
Analytical ValidationHPLC, LCMS, forced degradation studies

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide

InChI

InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

LXSUVJCNUTYHET-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C

Origin of Product

United States

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